
Cinnamate de cinnamyle
Vue d'ensemble
Description
Cinnamyl cinnamate is a mixture of isomers with a linear formula of C6H5CH=CHCO2CH2CH=CHC6H5 . It has a molecular weight of 264.32 . It can be used as a flavoring agent and a fragrance ingredient .
Synthesis Analysis
Cinnamyl cinnamate can be extracted from storax . It can also be synthesized by the prolonged reaction of aluminum ethylate with cinnamic aldehyde in absolute ether . Another method involves the reaction of benzaldehydes with phosphorane, providing the (E,E)- cinnamyl cinnamates in high yields together with the (E,Z)- esters in low yields in the same reaction .
Molecular Structure Analysis
The molecular structure of Cinnamyl cinnamate is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C18H16O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-14H,15H2 .
Chemical Reactions Analysis
The aldehydes on reaction with phosphorane provide the (E,E)- cinnamyl cinnamates in high yields together with the (E,Z)- esters in low yields in the same reaction .
Physical And Chemical Properties Analysis
Cinnamyl cinnamate forms rectangular, prismic crystals . It is soluble in alcohol, ether, and benzene .
Applications De Recherche Scientifique
Agent antibactérien
Le cinnamate de cinnamyle, en tant que composant de l'huile essentielle de cannelle, aurait inhibé la croissance et la reproduction bactériennes en endommageant les membranes cellulaires, en inhibant l'activité de l'ATPase, en perturbant le métabolisme énergétique et en empêchant la formation de biofilm . Cela en fait une source potentielle de nouveaux antibiotiques, en particulier face au nombre croissant de bactéries multirésistantes aux médicaments .
Ingrédient anticancéreux
Le this compound, ainsi que d'autres composants de la cannelle, s'est avéré avoir de forts effets inhibiteurs sur la matrice métalloprotéinase-9 , suggérant son potentiel en tant qu'ingrédient actif anticancéreux .
Composant dans les voies des phénylpropanoïdes
Le this compound participe à la synthèse de nombreux composés polyphénoïdes, tels que les flavonoïdes et les lignines . Ces composés sont étroitement liés à la saveur du thé et sont bénéfiques pour la santé humaine grâce à leurs activités antirétrovirales, antihypertensives, anti-inflammatoires, anti-âge et insulino-sensibilisantes .
Améliorateur du facteur neurotrophique
Des recherches ont montré que le this compound peut augmenter l'expression des facteurs neurotrophiques dans les cellules du système nerveux central . Cela suggère son utilisation potentielle dans les traitements des troubles neurologiques .
Ingrédient dans les aliments fonctionnels
Le this compound, en tant que composant de la cannelle, est utilisé non seulement en cuisine mais aussi en médecine traditionnelle et moderne . Il a des effets antibactériens, antifongiques, antioxydants, antidiabétiques, anti-inflammatoires et anticancéreux .
Composant dans la synthèse des polymères
Le this compound peut être utilisé dans la synthèse de polyesters aromatiques . Cela suggère son application potentielle dans la création de matériaux fonctionnels à base biologique .
Mécanisme D'action
Target of Action
Cinnamyl cinnamate, a phenylpropanoid compound, has been found to exhibit antimicrobial activity against pathogenic fungi and bacteria . The primary targets of cinnamyl cinnamate are the ergosterol present in the fungal plasmatic membrane and the cell wall . Ergosterol is a crucial component of fungal cell membranes, and its disruption can lead to cell death. In bacteria, the cell wall is a critical structure that maintains the shape and integrity of the cell .
Mode of Action
Cinnamyl cinnamate interacts directly with its targets, leading to significant changes in the cells. It interacts with the ergosterol in the fungal plasmatic membrane and the cell wall, disrupting their structure and function . This interaction can lead to cell death, making cinnamyl cinnamate an effective antimicrobial agent .
Biochemical Pathways
Cinnamyl cinnamate affects the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds, including lignins, lignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . This pathway plays a central role in plant secondary metabolism . The disruption of this pathway by cinnamyl cinnamate can lead to significant downstream effects, impacting the synthesis of these compounds.
Pharmacokinetics
It’s known that the compound’s bioavailability and efficacy can be influenced by these properties
Result of Action
The interaction of cinnamyl cinnamate with its targets leads to the disruption of cell structures, such as the fungal plasmatic membrane and the bacterial cell wall . This disruption can lead to cell death, making cinnamyl cinnamate an effective antimicrobial agent . Additionally, its impact on the cinnamate/monolignol pathway can affect the synthesis of various phenylpropanoid compounds .
Action Environment
The action, efficacy, and stability of cinnamyl cinnamate can be influenced by environmental factors. For instance, the pH of the environment can affect the solubility of cinnamyl cinnamate and its derived flavonoids . Additionally, temperature and light conditions need to be kept constant to ensure the quality of cinnamyl cinnamate
Safety and Hazards
When handling Cinnamyl cinnamate, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Orientations Futures
Cinnamyl cinnamate is one of the most important constituents of storax and is also found in white Peru and Honduras balsams . It has been isolated from the essential oil of the berries of Lavungo scandens, which is said to be of high medicinal value especially in curing baldness . It is used in industry for the manufacturing of soaps, detergents, lotions, and perfumes . It has also been used as intermediates for the synthesis of lignans .
Analyse Biochimique
Biochemical Properties
Cinnamyl cinnamate interacts with various enzymes and proteins in biochemical reactions. It is synthesized from cinnamic acid, which is formed from phenylalanine by the enzyme phenylalanine ammonia lyase (PAL) . The cinnamyl-CoA ester is then formed from cinnamic acid by the activity of hydroxycinnamate-CoA ligase .
Cellular Effects
Cinnamyl cinnamate has been shown to have antiproliferative activity on different cell lines, including MCF7 (breast adenocarcinoma), A549 (lung cancer), HL60 (leukemia), and Hela (cervical cancer) . It also has antimicrobial and antifungal activities , which may affect the permeability of microbial cell membranes .
Molecular Mechanism
The molecular mechanism of cinnamyl cinnamate involves its interaction with various biomolecules. For instance, it is reduced to cinnamaldehyde by cinnamyl-CoA reductase . Cinnamaldehyde is known to induce a type of DNA damage that elicits recombinational DNA repair, reducing spontaneous mutations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cinnamyl cinnamate can change over time. For instance, it has been shown to significantly inhibit NO production and suppress the mRNA expression of pro-inflammatory cytokines and chemokines in lipopolysaccharide (LPS)-activated cells .
Dosage Effects in Animal Models
The effects of cinnamyl cinnamate can vary with different dosages in animal models. For instance, it has been shown to reduce fasting and postprandial plasma glucose and HbA1c in animal models .
Metabolic Pathways
Cinnamyl cinnamate is involved in the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more .
Subcellular Localization
Related compounds such as cinnamic acid 4-hydroxylase (C4H), a key enzyme in lignin biosynthesis, have been shown to be localized to the endoplasmic reticulum in plants . This suggests that cinnamyl cinnamate may also be found in similar subcellular locations.
Propriétés
IUPAC Name |
[(E)-3-phenylprop-2-enyl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-14H,15H2/b12-7+,14-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBWNECTZUOWID-MZXMXVKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or colourless crystals, mild, balsamic, floral odour | |
| Record name | Cinnamyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/698/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in oils, moderately soluble (in ethanol) | |
| Record name | Cinnamyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/698/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
n/a | |
| Record name | Cinnamyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/698/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
122-69-0, 40918-97-6 | |
| Record name | Cinnamyl cinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamyl cinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040918976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-phenyl-, 3-phenyl-2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cinnamyl cinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMYL CINNAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1438569N2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While not extensively studied, one study identified cinnamyl cinnamate as a potential contributor to the anti-inflammatory activity observed in extracts of Dioscorea alata tuber. These extracts demonstrated downregulation of pro-inflammatory signals, including nitric oxide, TNF-α, COX-1, COX-2, and PGE2 []. Further research is needed to confirm the direct anti-inflammatory effects of isolated cinnamyl cinnamate and its underlying mechanisms.
ANone: The molecular formula of cinnamyl cinnamate is C18H16O2, and its molecular weight is 264.32 g/mol.
A: Yes, spectroscopic data, including NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry), has been used to characterize cinnamyl cinnamate. For instance, 2D NMR and ESI-MS/MS techniques were employed to confirm the structure of a new (E,Z)-cinnamyl cinnamate isomer isolated from Honduran propolis [].
A: Yes, cinnamyl cinnamate has been successfully synthesized through a multi-enzyme cascade reaction using cinnamyl aldehyde as a starting material [, , ]. This process involves a three-enzyme system with integrated cofactor regeneration and in situ intermediate separation, demonstrating the potential for biocatalytic production of this valuable compound.
A: Yes, computational methods like Structure-Based Virtual Screening (SBVS) and Induced Fit Docking (IFD) have been employed to investigate cinnamyl cinnamate's potential as a kinase inhibitor []. These studies used X-ray crystal structures of protein kinases and a chemoinformatics database to predict binding affinities and potential multi-target activity.
A: While limited information is available specifically on cinnamyl cinnamate, structural modifications of related compounds, like cinnamic acid derivatives, are known to impact their biological activities []. Further research is needed to understand how specific modifications to the cinnamyl cinnamate structure influence its activity, potency, and selectivity towards various targets.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




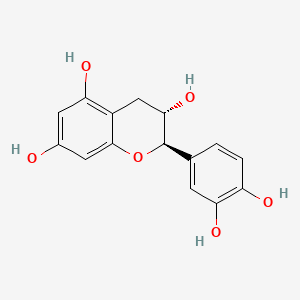
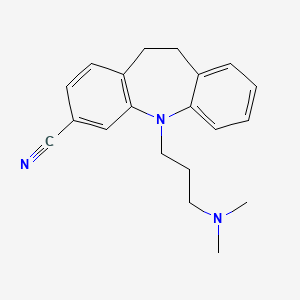
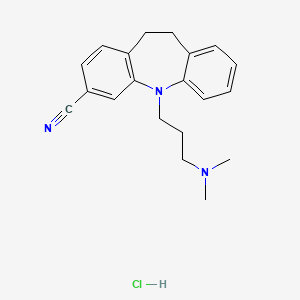

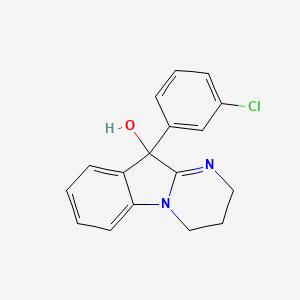

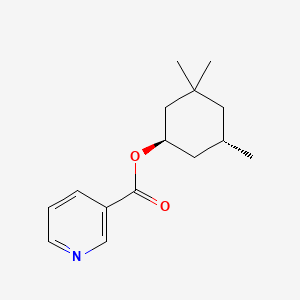

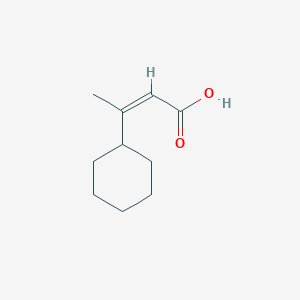
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(8-methoxy-4-methyl-[1,2,4]triazolo[4,5-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B1668988.png)
![3-[(4-chlorophenyl)sulfonyl]-1-cyclohexyl-2-imino-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B1668989.png)
![N-[[4-[bis(prop-2-enyl)sulfamoyl]phenyl]carbamothioyl]-4-phenylbenzamide](/img/structure/B1668993.png)
![Benzenamine, 4-[(2-fluorophenyl)sulfonyl]-](/img/structure/B1668995.png)